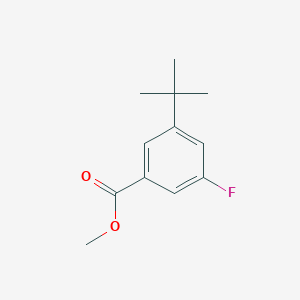

Methyl 3-tert-butyl-5-fluorobenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 3-tert-butyl-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-12(2,3)9-5-8(11(14)15-4)6-10(13)7-9/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUXTLHJNZHDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646947 | |

| Record name | Methyl 3-tert-butyl-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-41-2 | |

| Record name | Methyl 3-(1,1-dimethylethyl)-5-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-tert-butyl-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 3 Tert Butyl 5 Fluorobenzoate

Established Synthetic Routes for Fluorinated Benzoate (B1203000) Esters

The synthesis of fluorinated benzoate esters like Methyl 3-tert-butyl-5-fluorobenzoate can be approached through several well-established routes. These methods often involve the initial synthesis of a substituted benzoic acid, followed by esterification, or the introduction of substituents onto a pre-existing benzoate scaffold.

Esterification Reactions for Carboxylic Acid Precursors

A common and straightforward method for the synthesis of methyl esters is the Fischer esterification of the corresponding carboxylic acid. In the context of Methyl 3-tert-butyl-5-fluorobenzoate, this would involve the reaction of 3-tert-butyl-5-fluorobenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid. pbworks.com The reaction is an equilibrium process and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. pbworks.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the methyl ester. pbworks.com

Alternative methods for the esterification of carboxylic acids that are particularly useful for sterically hindered acids or sensitive substrates include the use of diazomethane (B1218177) or trimethylsilyldiazomethane, although these reagents are hazardous and require careful handling. Another approach is the reaction of the carboxylate salt with an alkyl halide (in this case, methyl iodide), a reaction known as the Williamson ether synthesis, but applied to ester formation. For tertiary alcohols like tert-butanol, direct esterification can be challenging, but methods using benzotriazole (B28993) esters as intermediates have been developed. researchgate.net

Introduction of Fluoro Substituents on Benzoate Scaffolds

The introduction of a fluorine atom onto an aromatic ring can be achieved through several distinct strategies, each with its own advantages and limitations.

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+") to the aromatic ring. This approach is a direct method for the fluorination of arenes. A variety of electrophilic fluorinating reagents have been developed, with some of the most common being N-fluorosulfonimides (e.g., N-fluorobenzenesulfonimide, NFSI) and N-fluoropyridinium salts. The reaction proceeds via a typical electrophilic aromatic substitution mechanism, where the aromatic ring attacks the electrophilic fluorine, forming a sigma complex (arenium ion), which then loses a proton to restore aromaticity.

The regioselectivity of electrophilic fluorination is governed by the electronic effects of the substituents already present on the ring. For a substrate like methyl 3-tert-butylbenzoate, the directing effects of the tert-butyl group (ortho, para-directing) and the methyl ester group (meta-directing) would need to be considered.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.org In this reaction, a leaving group on the aromatic ring (such as a nitro group or a halogen) is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride or cesium fluoride. wikipedia.orgbeilstein-journals.org The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex, a resonance-stabilized carbanionic intermediate. nih.gov

For the synthesis of Methyl 3-tert-butyl-5-fluorobenzoate, a potential precursor could be a molecule with a good leaving group at the 5-position, such as a nitro or chloro group. The presence of the electron-withdrawing methyl ester group would activate the ring towards nucleophilic attack. It is noteworthy that fluorine itself can act as a leaving group in SNAr reactions, a property attributed to its high electronegativity which activates the ring towards attack. masterorganicchemistry.com

A more recent development is the concerted nucleophilic aromatic substitution (CSNAr), which avoids the formation of a high-energy Meisenheimer intermediate and is not limited to electron-poor arenes. nih.gov This method could potentially broaden the scope of substrates for nucleophilic fluorination.

While Methyl 3-tert-butyl-5-fluorobenzoate contains a fluoro substituent, the introduction of a trifluoromethyl group (-CF3) is a related and important transformation in the synthesis of fluorinated aromatic compounds. The trifluoromethyl group is highly valued in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. ossila.com

Methods for trifluoromethylation include the use of nucleophilic trifluoromethylating reagents (e.g., trifluoromethyltrimethylsilane, Ruppert-Prakash reagent) in the presence of a fluoride source, or electrophilic trifluoromethylating reagents (e.g., Umemoto's reagents, Togni's reagents). Radical trifluoromethylation reactions have also gained prominence. These reactions can be applied to a wide range of aryl substrates, including those containing ester functionalities.

Strategic Introduction of tert-Butyl Groups on Aromatic Rings

The introduction of a tert-butyl group onto an aromatic ring is most commonly achieved through Friedel-Crafts alkylation. This reaction involves the treatment of an aromatic compound with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

The mechanism involves the formation of a tert-butyl carbocation from the alkylating agent and the Lewis acid. The aromatic ring then acts as a nucleophile, attacking the carbocation to form an arenium ion. Deprotonation of the arenium ion restores aromaticity and yields the tert-butylated product.

In the synthesis of Methyl 3-tert-butyl-5-fluorobenzoate, the tert-butyl group could be introduced onto a fluorobenzoate precursor. The directing effects of the existing substituents would determine the position of the incoming tert-butyl group. The tert-butyl group is known to be a bulky substituent, which can influence the regioselectivity of subsequent reactions. The tert-butyl group is also used as a protecting group in organic synthesis, particularly for hydroxyl and amino groups, due to its stability under many reaction conditions and its facile removal under acidic conditions. ontosight.ai

Data Tables

Table 1: Key Reactants and Intermediates

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| 3-tert-butyl-5-fluorobenzoic acid | C₁₁H₁₃FO₂ | 196.22 |

| Methanol | CH₄O | 32.04 |

| Sulfuric Acid | H₂SO₄ | 98.08 |

| Methyl 3-tert-butylbenzoate | C₁₂H₁₆O₂ | 192.25 |

| Potassium Fluoride | KF | 58.10 |

| tert-Butyl Chloride | C₄H₉Cl | 92.57 |

| Aluminum Chloride | AlCl₃ | 133.34 |

Table 2: Final Product

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Methyl 3-tert-butyl-5-fluorobenzoate | C₁₂H₁₅FO₂ | 210.24 |

Synthesis of Analogs and Related Substituted Fluorobenzoates

The structural framework of Methyl 3-tert-butyl-5-fluorobenzoate serves as a valuable scaffold for the synthesis of various analogs. Methodologies such as the Heck reaction and the Curtius rearrangement are pivotal in the generation of novel substituted fluorobenzoates.

The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers a powerful tool for C-C bond formation. In the context of Methyl 3-tert-butyl-5-fluorobenzoate, this reaction would typically involve the derivatization of the aromatic ring, assuming a suitable halide is present. For instance, a bromo- or iodo-substituted precursor could be coupled with various alkenes to introduce new side chains, leading to a diverse array of analogs. The regioselectivity and stereoselectivity of the Heck reaction are crucial considerations, often influenced by the nature of the catalyst, substrate, and reaction conditions.

The Curtius rearrangement provides a pathway to convert carboxylic acids into primary amines with the loss of one carbon atom. Starting from 3-tert-butyl-5-fluorobenzoic acid, the corresponding acyl azide (B81097) can be prepared and subsequently rearranged to an isocyanate. This highly reactive intermediate can then be trapped with various nucleophiles. For example, reaction with water leads to the formation of 3-tert-butyl-5-fluoroaniline, while alcohols would yield carbamate (B1207046) derivatives. This methodology is particularly useful for introducing nitrogen-containing functionalities into the fluorobenzoate structure, significantly expanding the accessible chemical space for analog synthesis.

Table 1: Illustrative Heck Reaction for Analog Synthesis This table presents hypothetical data for the Heck reaction of a hypothetical brominated analog of Methyl 3-tert-butyl-5-fluorobenzoate with various alkenes, as specific literature data for the target compound is not available.

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 85 |

| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile (B52724) | 78 |

| 3 | 1-Octene | Pd(dba)₂/PCy₃ | NaOtBu | Toluene | 65 |

Advanced Synthetic Transformations and Reaction Mechanisms

The reactivity of Methyl 3-tert-butyl-5-fluorobenzoate and its derivatives can be further explored through a variety of advanced synthetic transformations. These reactions often involve the selective activation and functionalization of specific bonds within the molecule.

Photocatalytic Hydrodefluorination (HDF) of Fluorinated Aryl Benzoates

Photocatalytic hydrodefluorination (HDF) has emerged as a mild and selective method for the cleavage of C-F bonds. rsc.orgnih.gov This technique utilizes a photocatalyst that, upon excitation with light, can facilitate the transfer of an electron to the fluorinated aromatic ring. rsc.orgnih.gov This process generates a radical anion, which can then undergo fragmentation to release a fluoride ion. The resulting aryl radical is subsequently quenched by a hydrogen atom source. For a compound like Methyl 3-tert-butyl-5-fluorobenzoate, this reaction offers a potential route for the selective removal of the fluorine atom, yielding Methyl 3-tert-butylbenzoate. The regioselectivity of HDF on polyfluorinated systems is a key area of research, often governed by the electronic properties of the substituents on the aromatic ring. rsc.orgnih.gov

Decarboxylative Coupling and Protonation Reactions Involving Fluorinated Benzoates

Decarboxylative reactions provide a powerful strategy for the formation of new bonds by utilizing carboxylic acids as readily available starting materials. nih.gov In the context of fluorinated benzoates, decarboxylative coupling typically involves the conversion of the corresponding carboxylic acid, 3-tert-butyl-5-fluorobenzoic acid, into an aryl radical or an organometallic species, followed by coupling with a suitable partner. nih.gov This can be achieved through various catalytic systems, including those based on transition metals like copper or silver. nih.gov

Decarboxylative protonation, on the other hand, results in the net replacement of the carboxylic acid group with a hydrogen atom. Both transformations proceed via the extrusion of carbon dioxide, a thermodynamically favorable process. These methods offer valuable alternatives to traditional cross-coupling reactions for the synthesis of functionalized aromatic compounds. nih.gov

Transition-Metal-Mediated Carbon-Fluorine Bond Activation for Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. nih.gov Transition-metal complexes, particularly those of nickel, rhodium, and palladium, have been shown to mediate the cleavage of C-F bonds, enabling the introduction of new functional groups. nih.gov For Methyl 3-tert-butyl-5-fluorobenzoate, this could involve the oxidative addition of the C-F bond to a low-valent metal center, forming an aryl-metal-fluoride complex. This intermediate can then undergo further reactions, such as reductive elimination with another ligand, to form a new C-C or C-heteroatom bond at the original site of the fluorine atom. The presence of the tert-butyl and methyl ester groups can influence the electronic and steric environment of the C-F bond, thereby affecting its reactivity towards the metal catalyst. nih.gov

Oxidative Ring-Opening Reactions for Benzoate Derivatives

While less common for simple benzoates, oxidative ring-opening reactions can be a powerful tool for the degradation or transformation of aromatic systems. For benzoate derivatives, this process would likely require harsh reaction conditions, such as strong oxidizing agents and elevated temperatures. The reaction would proceed through the initial oxidation of the aromatic ring to form, for example, catechol or quinone-type intermediates, which are more susceptible to further oxidation and ring cleavage. The ultimate products would be aliphatic dicarboxylic acids or their derivatives. The stability of the tert-butyl group under such oxidative conditions would be a critical factor to consider.

Derivatization Strategies for Structural Modification

Beyond the specific reactions mentioned above, the structural modification of Methyl 3-tert-butyl-5-fluorobenzoate can be achieved through a variety of standard organic transformations. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of derivatives, including amides, acid chlorides, and other esters. The aromatic ring can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents and the deactivating nature of the ester and fluoro groups must be taken into account. The tert-butyl group is generally robust, but under strongly acidic conditions, it could potentially be cleaved. These derivatization strategies allow for the fine-tuning of the molecule's properties for various applications.

Table 2: Summary of Advanced Synthetic Transformations This table provides a conceptual overview of the transformations as they would apply to Methyl 3-tert-butyl-5-fluorobenzoate, based on general principles of organic chemistry.

| Transformation | Reagents/Conditions | Potential Product |

|---|---|---|

| Photocatalytic Hydrodefluorination | Photocatalyst, Light, H-donor | Methyl 3-tert-butylbenzoate |

| Decarboxylative Coupling | Metal catalyst, Coupling partner | 3-tert-butyl-5-fluoro-biphenyl (example) |

| C-F Bond Activation/Functionalization | Transition-metal complex, Nucleophile | Methyl 3-tert-butyl-5-(nucleophile)benzoate |

| Oxidative Ring-Opening | Strong oxidizing agent, Heat | Aliphatic dicarboxylic acid derivatives |

| Ester Hydrolysis | Aqueous acid or base | 3-tert-butyl-5-fluorobenzoic acid |

Conversion of Acyl Chlorides to Esters

A fundamental and highly efficient method for the synthesis of esters, including benzoates, is the reaction of an acyl chloride with an alcohol. savemyexams.comchemguide.co.uk This transformation, known as esterification, is particularly useful for producing Methyl 3-tert-butyl-5-fluorobenzoate from its corresponding acyl chloride, 3-tert-butyl-5-fluorobenzoyl chloride.

The reaction is a nucleophilic addition-elimination process. savemyexams.comchemguide.co.uk The alcohol (in this case, methanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which then abstracts a proton from the intermediate to form the ester and hydrogen chloride (HCl) as a byproduct. chemguide.co.uk The reaction is typically very exothermic and proceeds rapidly, often at room temperature. chemguide.co.uk To neutralize the HCl byproduct, a non-nucleophilic base like pyridine (B92270) is often included in the reaction mixture. libretexts.org

The primary advantage of using an acyl chloride for esterification over a carboxylic acid is that the reaction is irreversible, leading to higher yields of the desired ester. libretexts.org

Table 1: Key Aspects of Acyl Chloride to Ester Conversion

| Feature | Description |

|---|---|

| Reactants | Acyl Chloride (e.g., 3-tert-butyl-5-fluorobenzoyl chloride), Alcohol (e.g., Methanol) |

| Product | Ester (e.g., Methyl 3-tert-butyl-5-fluorobenzoate), Hydrogen Chloride (HCl) |

| Mechanism | Nucleophilic Addition-Elimination savemyexams.comchemguide.co.uk |

| Conditions | Often rapid at room temperature; may require cooling. chemguide.co.uk A base (e.g., pyridine) is typically added to scavenge HCl. libretexts.org |

| Advantages | High reactivity, irreversible reaction, generally high yields. libretexts.org |

Regioselective Transformations at Benzylic Positions in tert-Butyl Substituted Systems

The regioselectivity of reactions on substituted benzene (B151609) rings is heavily influenced by the electronic and steric properties of the substituents. The tert-butyl group is a bulky, electron-donating group. While Methyl 3-tert-butyl-5-fluorobenzoate lacks a benzylic position (a carbon atom directly attached to the benzene ring), understanding the influence of the tert-butyl group is crucial for synthesizing precursors or for further functionalization.

In related systems that do possess a benzylic C-H bond (e.g., 1-tert-butyl-3-fluoromethylbenzene), the tert-butyl group can exert significant steric hindrance, directing incoming reagents to less hindered positions. Furthermore, in reactions involving the functionalization of C-H bonds, catalysts can be designed to selectively target specific positions. For example, rhodium-catalyzed C-H insertion reactions can show a preference for primary, secondary, or tertiary benzylic C-H bonds depending on the catalyst and substrate structure. nih.govnih.gov Studies on substrates like p-cymene, which has both primary and tertiary benzylic C-H bonds, demonstrate that the choice of catalyst can reverse the typical selectivity, favoring functionalization at the less hindered primary position. nih.gov This control over regioselectivity is vital for constructing complex molecules with precision.

Strategic Application of Protecting Groups in Multistep Synthesis

In the synthesis of complex organic molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. jocpr.com These temporary masks are known as protecting groups. jocpr.com The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease with which it can be removed later. numberanalytics.com

In a potential multistep synthesis of Methyl 3-tert-butyl-5-fluorobenzoate, a protecting group strategy might be employed if the carboxylic acid precursor (3-tert-butyl-5-fluorobenzoic acid) needs to be subjected to conditions that could affect the carboxyl group. For example, if a transformation required a strong nucleophile that could react with the acidic proton of the carboxyl group, it would first be converted into a protected form, such as a tert-butyl ester. organic-chemistry.orgnih.gov

An important concept in complex synthesis is orthogonal protection, which involves using multiple different protecting groups in a single molecule that can be removed under distinct conditions without affecting the others. numberanalytics.com For example, a molecule might contain a silyl (B83357) ether protecting an alcohol and a tert-butyloxycarbonyl (Boc) group protecting an amine. The silyl group can be removed with fluoride ions, while the Boc group is removed with acid, allowing for selective deprotection and reaction at either site. numberanalytics.com

Table 3: Examples of Protecting Groups for Carboxylic Acids

| Protecting Group | Structure | Introduction Method | Removal Conditions |

|---|---|---|---|

| Methyl Ester | -COOCH₃ | Methanol with acid catalyst (e.g., H₂SO₄) | Saponification (e.g., NaOH, H₂O), then acidification |

| Benzyl Ester | -COOCH₂Ph | Benzyl alcohol, acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl Ester | -COOC(CH₃)₃ | Isobutylene, acid catalyst or transesterification researchgate.net | Moderate acid (e.g., Trifluoroacetic acid) organic-chemistry.org |

| Silyl Ester | -COOSiR₃ | Silyl halide (e.g., TMSCl) with a base | Mild acid or fluoride source (e.g., TBAF) |

Advanced Characterization Techniques for Substituted Aromatic Esters

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as ¹⁹F.

¹H NMR: The proton NMR spectrum of Methyl 3-tert-butyl-5-fluorobenzoate is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the tert-butyl protons. The aromatic region would likely display complex splitting patterns due to the coupling between the protons and the fluorine atom. Based on related structures like methyl 3-fluorobenzoate, the protons on the aromatic ring will appear in the range of 7.2 to 7.8 ppm. rsc.org The singlet for the methyl ester protons would be expected around 3.9 ppm, and the singlet for the nine equivalent protons of the tert-butyl group would appear further upfield, typically around 1.3 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For Methyl 3-tert-butyl-5-fluorobenzoate, distinct signals are predicted for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (between 115 and 165 ppm), the methoxy (B1213986) carbon of the ester (around 52 ppm), the quaternary carbon of the tert-butyl group (around 35 ppm), and the methyl carbons of the tert-butyl group (around 31 ppm). rsc.org The carbon atoms on the aromatic ring will show coupling with the fluorine atom, with the carbon directly bonded to fluorine exhibiting the largest coupling constant.

¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for the electronic environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal would be indicative of the electronic effects of the tert-butyl and methyl ester substituents on the aromatic ring.

Table 1: Predicted NMR Data for Methyl 3-tert-butyl-5-fluorobenzoate

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 7.7 | Multiplet | Aromatic CH |

| ¹H | ~ 7.4 | Multiplet | Aromatic CH |

| ¹H | ~ 7.2 | Multiplet | Aromatic CH |

| ¹H | ~ 3.9 | Singlet | -OCH₃ |

| ¹H | ~ 1.3 | Singlet | -C(CH₃)₃ |

| ¹³C | ~ 165 | Singlet | C=O |

| ¹³C | ~ 163 (d, ¹JCF ≈ 250 Hz) | Doublet | C-F |

| ¹³C | ~ 150 (d, ³JCF ≈ 8 Hz) | Doublet | C-C(CH₃)₃ |

| ¹³C | ~ 133 (d, ³JCF ≈ 7 Hz) | Doublet | C-COOCH₃ |

| ¹³C | ~ 120 (d, ²JCF ≈ 22 Hz) | Doublet | Aromatic CH |

| ¹³C | ~ 118 (d, ²JCF ≈ 21 Hz) | Doublet | Aromatic CH |

| ¹³C | ~ 115 (d, ⁴JCF ≈ 3 Hz) | Doublet | Aromatic CH |

| ¹³C | ~ 52 | Singlet | -OCH₃ |

| ¹³C | ~ 35 | Singlet | -C(CH₃)₃ |

| ¹³C | ~ 31 | Singlet | -C(CH₃)₃ |

| ¹⁹F | -110 to -115 | Singlet | Ar-F |

Note: Predicted values are based on data from structurally similar compounds and general NMR principles. 'd' denotes a doublet due to C-F coupling.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Methyl 3-tert-butyl-5-fluorobenzoate (C₁₂H₁₅FO₂), the molecular weight is 210.24 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 210.

The fragmentation pattern would likely involve the loss of characteristic fragments. A prominent peak would be expected at m/z 195, corresponding to the loss of a methyl radical (•CH₃) from the tert-butyl group, which is a common fragmentation pathway for tert-butyl substituted aromatic compounds. Another significant fragmentation would be the loss of the methoxy group (•OCH₃) from the ester, resulting in a peak at m/z 179. The loss of the entire methoxycarbonyl group (•COOCH₃) would lead to a fragment at m/z 151. Further fragmentation of the tert-butyl group could lead to a base peak at m/z 157, corresponding to the loss of a C₄H₉ radical.

Table 2: Predicted Mass Spectrometry Fragmentation for Methyl 3-tert-butyl-5-fluorobenzoate

| m/z | Predicted Fragment | Identity of Lost Fragment |

|---|---|---|

| 210 | [C₁₂H₁₅FO₂]⁺ | Molecular Ion (M⁺) |

| 195 | [M - CH₃]⁺ | Methyl radical |

| 179 | [M - OCH₃]⁺ | Methoxy radical |

| 157 | [M - C₄H₉]⁺ | tert-Butyl radical |

| 151 | [M - COOCH₃]⁺ | Methoxycarbonyl radical |

| 123 | [M - COOCH₃ - C₂H₄]⁺ | Methoxycarbonyl radical and Ethene |

Note: These are predicted fragmentation patterns based on the structure of the target compound and known fragmentation of similar molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of Methyl 3-tert-butyl-5-fluorobenzoate would be expected to show several characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester would appear in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-F stretch would be observed as a strong band in the 1000-1100 cm⁻¹ region. The tert-butyl group would show characteristic C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1365 cm⁻¹ and 1390 cm⁻¹.

Table 3: Predicted Infrared Absorption Bands for Methyl 3-tert-butyl-5-fluorobenzoate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~ 3100-3000 | C-H Stretch | Aromatic |

| ~ 2960-2870 | C-H Stretch | tert-Butyl |

| ~ 1730 | C=O Stretch | Ester |

| ~ 1600, 1580, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1390, 1365 | C-H Bend | tert-Butyl |

| ~ 1300-1250 | C-O Stretch (asymmetric) | Ester |

| ~ 1100-1000 | C-O Stretch (symmetric) | Ester |

| ~ 1100-1000 | C-F Stretch | Aryl-Fluoride |

Note: Predicted values based on general IR correlation tables.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used chromatographic methods in organic chemistry.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for gas chromatography. For Methyl 3-tert-butyl-5-fluorobenzoate, reversed-phase HPLC would be the method of choice. A C18 stationary phase would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Detection would typically be achieved using a UV detector, as the aromatic ring of the compound will absorb UV light. HPLC is an excellent tool for assessing the purity of the final product and for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatization Products

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds. Methyl 3-tert-butyl-5-fluorobenzoate is expected to be sufficiently volatile for GC analysis. In GC-MS, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The components of the mixture are separated based on their boiling points and their interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification. nist.gov This technique is highly sensitive and can be used to identify and quantify the target compound as well as any volatile impurities or byproducts.

Advanced Structural and Electronic Characterization Methodologies for Substituted Aromatic Esters

The comprehensive characterization of substituted aromatic esters, such as Methyl 3-tert-butyl-5-fluorobenzoate, necessitates the application of sophisticated analytical techniques. These methods provide detailed insights into the compound's crystalline structure, electronic states, elemental composition, and morphology. This section delves into a suite of advanced X-ray and electron microscopy techniques that are pivotal for a thorough understanding of such molecules.

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For a substituted aromatic ester like Methyl 3-tert-butyl-5-fluorobenzoate, single-crystal XRD would provide definitive information on its molecular conformation, including bond lengths, bond angles, and torsional angles. This data is crucial for understanding the steric and electronic effects of the tert-butyl and fluoro substituents on the geometry of the benzene (B151609) ring and the ester functional group.

The crystal packing, which is how the molecules arrange themselves in the crystal lattice, is also revealed by XRD. This arrangement is governed by intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds. The bulky tert-butyl group is expected to significantly influence the crystal packing, potentially leading to a less dense structure compared to less sterically hindered analogs. The fluorine atom, with its high electronegativity, may participate in weak C-H···F or other non-covalent interactions, further directing the supramolecular architecture.

While a specific crystal structure for Methyl 3-tert-butyl-5-fluorobenzoate is not publicly available, a hypothetical representation of expected crystallographic data is presented below, based on similar aromatic esters.

Table 1: Hypothetical Crystallographic Data for Methyl 3-tert-butyl-5-fluorobenzoate.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (Å3) | 1295 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.15 |

X-ray Absorption Spectroscopy (XAS) for Electronic States and Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the electronic structure of a material by measuring the absorption of X-rays as a function of energy. When applied to an organic molecule like Methyl 3-tert-butyl-5-fluorobenzoate, XAS, particularly the X-ray Absorption Near Edge Structure (XANES) region, can provide information about the unoccupied electronic states.

By tuning the X-ray energy to the absorption edge of a specific element (e.g., carbon, oxygen, or fluorine), one can obtain element-specific information about the local chemical environment and bonding. For instance, the fluorine K-edge XANES spectrum would be sensitive to the C-F bond and the electronic influence of the aromatic ring. Variations in the spectral features can reveal details about the hybridization of orbitals and the partial density of unoccupied states.

Table 2: Expected X-ray Absorption Edge Energies for Key Elements in Methyl 3-tert-butyl-5-fluorobenzoate.

| Element | Absorption Edge | Approximate Energy (eV) |

|---|---|---|

| Carbon | K-edge | 284 |

| Oxygen | K-edge | 543 |

| Fluorine | K-edge | 685 |

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). When the electron beam of the microscope interacts with the sample, it excites electrons in the atoms, causing them to be ejected. The filling of these vacancies by higher-energy electrons results in the emission of characteristic X-rays. wikipedia.org The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample. wikipedia.org

For a pure sample of Methyl 3-tert-butyl-5-fluorobenzoate, EDS would confirm the presence of carbon, oxygen, and fluorine. In a non-homogeneous sample, EDS can be used to create elemental maps, showing the spatial distribution of these elements. This would be particularly useful in identifying any impurities or confirming the uniform distribution of the compound in a mixture.

Table 3: Characteristic X-ray Emission Lines for Elements in Methyl 3-tert-butyl-5-fluorobenzoate.

| Element | Characteristic X-ray Line | Approximate Energy (keV) |

|---|---|---|

| Carbon | Kα | 0.277 |

| Oxygen | Kα | 0.525 |

| Fluorine | Kα | 0.677 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. aip.org In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of photoelectrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of each element and its chemical environment.

For Methyl 3-tert-butyl-5-fluorobenzoate, high-resolution XPS spectra of the C 1s, O 1s, and F 1s regions would provide detailed information about the chemical bonding. For example, the C 1s spectrum would be expected to show distinct peaks for the carbon atoms in the tert-butyl group, the aromatic ring, the ester carbonyl group, and the methoxy group, each with a slightly different binding energy due to their different chemical environments. Similarly, the O 1s spectrum would distinguish between the carbonyl oxygen and the single-bonded oxygen of the ester. The F 1s spectrum would provide a clear signal for the fluorine atom attached to the aromatic ring.

Table 4: Estimated Binding Energies for Different Atoms in Methyl 3-tert-butyl-5-fluorobenzoate.

| Element/Functional Group | Core Level | Estimated Binding Energy (eV) |

|---|---|---|

| Aromatic C-C, C-H | C 1s | 284.8 |

| tert-Butyl C-C | C 1s | 285.2 |

| C-F | C 1s | 286.5 |

| Methoxy C-O | C 1s | 286.8 |

| Carbonyl C=O | C 1s | 288.7 |

| Methoxy O-C | O 1s | 533.5 |

| Carbonyl O=C | O 1s | 532.0 |

| Fluorine C-F | F 1s | 688.9 |

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphological Studies

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques that use a beam of electrons to create high-resolution images of a sample. youtube.com These methods are invaluable for studying the morphology of solid materials. azom.com

SEM provides detailed images of the surface topography of a sample. youtube.com For a crystalline powder of Methyl 3-tert-butyl-5-fluorobenzoate, SEM would reveal the shape, size, and surface features of the individual crystals. This information is important for understanding the material's physical properties, such as its flowability and dissolution rate.

TEM, on the other hand, provides images of the internal structure of a sample by passing a beam of electrons through a very thin specimen. youtube.com For organic crystals, which can be sensitive to the electron beam, low-dose TEM techniques may be required. nih.gov TEM can be used to observe crystal defects, such as dislocations and stacking faults, and to obtain electron diffraction patterns, which provide information about the crystal structure.

Applications in Advanced Organic Synthesis and Material Science

Catalytic Applications of Fluorinated Benzoates

Fluorinated benzoates have emerged as highly versatile tools in photochemistry, functioning both as catalysts and as directing auxiliaries to achieve challenging chemical transformations. nih.govnih.gov Their utility is particularly pronounced in the direct fluorination of unactivated carbon-hydrogen (C–H) bonds, a process of significant interest for the late-stage functionalization of complex molecules. nih.gov

Photosensitization Catalysis in Direct C(sp3)–H Fluorination

Benzoyl groups, including fluorinated esters like methyl 4-fluorobenzoate, have been identified as a novel class of photosensitizers. nih.govmdpi.com When used in combination with a fluorine source such as Selectfluor, they can catalyze the visible light-powered direct fluorination of unactivated C(sp³)–H bonds. nih.govnih.gov This transformation is challenging due to the high bond dissociation energy and low polarity of C(sp³)–H bonds. documentsdelivered.com Photosensitization provides a mild, transition-metal-free pathway to activate these inert bonds via a radical mechanism. documentsdelivered.comresearchgate.net In this catalytic role, the fluorinated benzoate (B1203000) absorbs light energy and transfers it to the fluorine source, initiating the radical chain reaction that leads to selective fluorination. documentsdelivered.com

Role as Photosensitizing Auxiliaries in Complex Fluorination Reactions

While effective for simple substrates, the catalytic approach can be inefficient for more complex molecules, particularly those containing alcohol or amine functional groups. nih.govnih.gov For these challenging substrates, the 4-fluorobenzoyl group can be employed as a photosensitizing auxiliary (PSAux). nih.govmdpi.com The auxiliary is temporarily attached to the substrate, typically at an alcohol or amine site. nih.gov This intramolecular approach offers significant advantages over the intermolecular catalytic method. nih.gov It markedly enhances the scope and efficiency of the reaction, enabling the fluorination of substrates that would otherwise fail. nih.govmdpi.com The auxiliary approach also accelerates reaction kinetics, improves reproducibility, and allows for successful reactions even on a gram scale and under air. nih.govmdpi.com

| Feature | Catalytic Method (PSCat) | Auxiliary Method (PSAux) |

| Substrate Scope | Best for simple molecules | Effective for complex molecules (including alcohols, amines) |

| Reaction Time | Longer induction period and reaction time | Shorter reaction times, decreased induction period |

| Efficiency | Lower yields for complex substrates | Higher yields, even on multigram scales |

| Air Sensitivity | Highly air-sensitive | Tolerant to air |

| Reproducibility | Less kinetically reproducible | Increased kinetic reproducibility |

Directed Regioselectivity through Auxiliary Placement

A key challenge in C–H activation is controlling which of the many C–H bonds in a molecule reacts. documentsdelivered.com A significant advantage of the photosensitizing auxiliary strategy is its ability to direct regioselectivity. nih.gov In conventional methods, the site of fluorination is determined by the inherent electronic and steric properties of the substrate. nih.gov However, by strategically placing the fluorobenzoyl auxiliary on the molecule, chemists can proximally direct the fluorination to a specific, desired location. nih.govnih.gov This directed approach provides a powerful tool for precise chemical editing of complex structures. nih.gov

Molecular Sculpting and Derivatization for Diverse Fluorination Patterns

The ability to direct fluorination through the placement of a photosensitizing auxiliary represents a form of "molecular sculpting." By choosing where to attach the fluorobenzoate group, a chemist can predetermine the site of C–H bond activation, thereby sculpting the final fluorination pattern of the molecule. This method allows for the creation of diverse fluorinated derivatives from a common precursor, which is particularly valuable in medicinal chemistry where the position of a fluorine atom can dramatically impact a drug's efficacy and metabolic stability. This strategic derivatization is a powerful method for exploring the structure-activity relationships of complex bioactive molecules. nih.govnih.gov

Role as Intermediates in the Synthesis of Complex Organic Molecules

Beyond their use in catalytic fluorination, fluorinated benzoates like Methyl 3-tert-butyl-5-fluorobenzoate are valuable intermediates in the synthesis of more complex molecular architectures. Their unique substitution pattern can serve as a foundational building block for elaborate target molecules.

Precursors for Specialized Bioorthogonal Ligation Reactions (e.g., Tetrazine Chemistry for Molecular Imaging)

Fluorinated aromatic compounds are key precursors in the synthesis of tetrazine-based probes used for bioorthogonal chemistry. nih.gov Bioorthogonal reactions occur rapidly and selectively within living systems without interfering with native biological processes. nih.gov Tetrazine ligation, which involves a reaction between a tetrazine and a strained dienophile, is a cornerstone of this field, with wide applications in molecular imaging and diagnostics. nih.govrsc.org

The synthesis of functionalized tetrazines often begins with substituted aromatic nitriles. nih.gov For instance, 4-cyano-2-fluorobenzoic acid has been successfully used as a starting material to produce fluorinated aryltetrazines. nih.gov The presence of the fluorine atom is crucial, as fluorine-18 (B77423) (¹⁸F) is the most commonly used radionuclide in Positron Emission Tomography (PET) imaging. nih.govmdpi.com Therefore, compounds like Methyl 3-tert-butyl-5-fluorobenzoate represent potential precursors for these advanced imaging agents. The ester group can be chemically converted into the necessary nitrile functionality required for the classical Pinner synthesis of the tetrazine ring. researchgate.net The resulting fluorinated tetrazine probes are critical for developing next-generation tools for live-cell imaging, therapeutic monitoring, and disease diagnosis. rsc.orgrsc.org

Building Blocks for Novel Chemical Entities

In the field of advanced organic synthesis, the strategic assembly of complex molecules from simpler, well-defined precursors is fundamental. Methyl 3-tert-butyl-5-fluorobenzoate serves as a valuable building block due to the specific reactivity conferred by its substituents. The tert-butyl group provides steric bulk, which can direct the regioselectivity of further reactions and enhance the stability of the resulting molecules. The fluorine atom and the methyl ester group are key functional handles that allow for a variety of chemical transformations.

While specific, publicly documented examples of its direct use in the synthesis of named, novel compounds are not extensively detailed in broad literature, its structural motifs are relevant in medicinal chemistry and drug discovery. nih.gov The fluorinated phenyl ring is a common feature in many biologically active compounds, and the ester functionality provides a ready site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel benzamides. The combination of these features makes it a potentially useful starting material for creating libraries of new compounds for screening and development.

Exploration in Advanced Functional Materials

The application of benzoate esters is particularly notable in the realm of materials science, specifically in the development of organic electronics. The methyl benzoate moiety can function as an effective electron-acceptor unit in the design of new functional materials. researchgate.net This property is crucial for creating molecules with specific photophysical and electronic characteristics suitable for devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov

Recent research has focused on developing high-performance materials for OLEDs, including those that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.net TADF emitters are a class of molecules that can achieve up to 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. researchgate.net The design of these materials often involves combining electron-donating and electron-accepting components within the same molecule.

In this context, the benzoate group has been identified as a promising acceptor component. researchgate.net Studies on novel functional materials have demonstrated that methyl benzoate provides a versatile platform for tuning the electronic properties of a molecule by pairing it with various donor groups. The resulting materials exhibit promising charge-transfer characteristics and tunable photophysical properties, suggesting their significant potential for application in the next generation of optoelectronic devices. researchgate.net

Table 1: Research Findings on Benzoate Esters in Functional Materials

| Feature | Finding | Implication |

| Molecular Role | The methyl benzoate group serves as an effective electron acceptor. researchgate.net | Enables the design of donor-acceptor molecules with charge-transfer properties. |

| Application | Potential use in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov | Contributes to the development of efficient and advanced display and lighting technology. youtube.comyoutube.com |

| Material Type | Can be incorporated into Thermally Activated Delayed Fluorescence (TADF) materials. researchgate.net | Allows for the creation of OLEDs with potentially 100% internal quantum efficiency. researchgate.net |

| Key Property | Provides a versatile platform for tuning the photophysical and electronic characteristics of materials. researchgate.net | Facilitates the rational design of new materials for specific optoelectronic functions. |

Environmental Fate and Transformation Pathways of Synthetic Esters Excluding Toxicity and Ecotoxicity

Hydrolytic Degradation Mechanisms

To understand the hydrolytic degradation of Methyl 3-tert-butyl-5-fluorobenzoate, research would need to investigate the cleavage of its ester bond in water.

Photochemical Degradation Processes

Sunlight can be a significant driver of degradation for chemicals in the environment.

Aerobic and Anaerobic Biodegradation Studies

The breakdown of a chemical by microorganisms is a critical environmental fate process. Studies on related compounds highlight the complexities involved.

The presence of a tert-butyl group, as seen in MTBE, is known to make molecules resistant to biodegradation. nih.gov Microbes often find it difficult to attack the highly branched tertiary carbon structure. epa.gov Similarly, the fluorine atom on the benzene (B151609) ring can influence biodegradability. Studies on fluorobenzoic acids have shown that the position of the fluorine atom is a critical factor in determining the degradation pathway and that defluorination can be a crucial step. nih.gov

Therefore, to assess the biodegradation of Methyl 3-tert-butyl-5-fluorobenzoate, both aerobic (oxygen-present) and anaerobic (oxygen-absent) studies would be necessary. These studies would involve incubating the compound with microorganisms from relevant environments (e.g., soil, sediment, wastewater) and monitoring its disappearance over time, as well as identifying any breakdown products.

Methodologies for Assessment (e.g., O2/CO2 Headspace Test)

The biodegradability of synthetic esters is commonly assessed using standardized test methods that measure microbial activity over time. One such method is the O2/CO2 Headspace Test. This test quantifies the extent of biodegradation by measuring the consumption of oxygen and the production of carbon dioxide in the headspace of a sealed vessel containing the test substance, a microbial inoculum, and a nutrient medium.

The principle of the O2/CO2 Headspace Test is based on the stoichiometry of aerobic respiration, where microorganisms utilize the organic compound as a carbon and energy source, consuming oxygen and releasing carbon dioxide in the process. The test system is in accordance with standard procedures like ISO 14593. By analyzing the gas composition in the headspace using techniques such as gas chromatography with a thermal conductivity detector (GC-TCD), the extent of biodegradation can be calculated as a percentage of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThIC).

This methodology is applicable for assessing ready biodegradability in both aquatic and soil environments. It is a reliable method for determining the ultimate biodegradation of a compound, meaning its complete conversion to CO2, water, and microbial biomass.

Factors Influencing Biodegradability (e.g., molecular structure, presence of additives)

The biodegradability of synthetic esters is significantly influenced by their molecular structure and the presence of other substances.

Molecular Structure:

Ester Linkage: The hydrolysis of the ester bond is often the initial and rate-limiting step in the biodegradation of synthetic esters. Once cleaved into the constituent alcohol and carboxylic acid, these smaller molecules can be more readily metabolized by microorganisms.

Branching: The presence of branched alkyl chains, such as the tert-butyl group in Methyl 3-tert-butyl-5-fluorobenzoate, can hinder biodegradation. Steric hindrance from the bulky tert-butyl group can make it more difficult for microbial enzymes to access and cleave the ester bond. Studies on other esters have shown that branching in either the alcohol or acid moiety can reduce the rate and extent of biodegradation.

Fluorine Substitution: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds generally more resistant to degradation than their non-fluorinated counterparts. The fluorine atom on the benzene ring of Methyl 3-tert-butyl-5-fluorobenzoate is expected to increase its persistence in the environment. Microbial degradation of fluorinated aromatic compounds often requires specialized enzymatic machinery capable of cleaving the C-F bond, which is not ubiquitous among microorganisms.

Aromatic Ring: The benzene ring itself requires specific enzymatic pathways for cleavage, typically involving dioxygenase enzymes that introduce hydroxyl groups to the ring, leading to catechols which can then undergo ring fission.

Presence of Additives: While not directly applicable to a pure compound, in commercial formulations, additives such as antioxidants can indirectly affect biodegradability. Antioxidants can prevent oxidative polymerization of the ester, which would otherwise lead to larger, more recalcitrant molecules.

Environmental Transport and Distribution Modeling

The transport and distribution of Methyl 3-tert-butyl-5-fluorobenzoate in the environment will be dictated by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment.

Sorption to Soil and Sediments

The tendency of an organic compound to sorb to soil and sediment is a critical factor in its environmental mobility. This process is largely governed by the compound's hydrophobicity, typically estimated by its octanol-water partition coefficient (Kow), and the organic carbon content of the soil or sediment.

For Methyl 3-tert-butyl-5-fluorobenzoate, the following structural features are relevant:

Aromatic Ring and Alkyl Groups: The benzene ring and the methyl and tert-butyl groups contribute to the lipophilicity of the molecule, suggesting a tendency to partition from water into organic matter in soil and sediment.

The sorption of this compound to soil would likely reduce its concentration in the aqueous phase, thereby decreasing its bioavailability for microbial degradation and its potential to leach into groundwater. The strength of this sorption can be described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Table 1: Predicted Physicochemical Properties Influencing Sorption (Note: These are estimated values based on chemical structure, as experimental data is unavailable.)

| Property | Predicted Value/Behavior | Implication for Sorption |

| Log Kow | Moderately high | Increased partitioning to soil organic matter |

| Water Solubility | Low | Tendency to move from aqueous phase to solid phase |

| Koc | Moderate to High | Likely to be significantly sorbed to soil and sediment |

Volatilization Potential

Volatilization is the process by which a substance evaporates from soil or water into the air. The potential for volatilization is determined by a compound's vapor pressure and its Henry's Law constant.

Vapor Pressure: As a benzoate (B1203000) ester with a relatively high molecular weight, Methyl 3-tert-butyl-5-fluorobenzoate is expected to have a low vapor pressure, suggesting a low intrinsic tendency to evaporate.

Henry's Law Constant: This constant relates the concentration of a compound in the air to its concentration in water at equilibrium. For compounds with low water solubility and low vapor pressure, the Henry's Law constant is often low, indicating that volatilization from water is not a major environmental transport pathway.

Given these characteristics, it is unlikely that volatilization would be a significant fate process for Methyl 3-tert-butyl-5-fluorobenzoate from either water or moist soil surfaces.

Transformation into Lower Molecular Weight Species

The primary pathway for the transformation of Methyl 3-tert-butyl-5-fluorobenzoate into lower molecular weight species is expected to be microbial degradation.

The initial step would likely be the enzymatic hydrolysis of the ester bond, yielding 3-tert-butyl-5-fluorobenzoic acid and methanol (B129727) .

CH₃OC(O)C₆H₃(F)(C(CH₃)₃) + H₂O → HOOC-C₆H₃(F)(C(CH₃)₃) + CH₃OH

Following this initial cleavage, the subsequent degradation would involve two separate pathways for the resulting acid and alcohol:

Methanol: Methanol is a simple, low molecular weight alcohol that is readily biodegradable by a wide variety of microorganisms in the environment.

3-tert-butyl-5-fluorobenzoic acid: The degradation of this molecule would be more complex. Based on studies of other fluorobenzoates, microbial degradation would likely proceed through the following steps:

Hydroxylation: Dioxygenase enzymes would attack the aromatic ring, adding hydroxyl groups.

Dehalogenation: The fluorine atom would be removed, releasing a fluoride (B91410) ion (F⁻) into the environment. This is often a critical and slow step in the degradation of fluorinated aromatics.

Ring Cleavage: The resulting catechol-like intermediate would undergo enzymatic ring fission, breaking open the aromatic ring.

Further Metabolism: The resulting aliphatic acids would be further metabolized through central metabolic pathways (e.g., the Krebs cycle), ultimately leading to mineralization (conversion to CO₂ and H₂O).

Table 2: Potential Transformation Products of Methyl 3-tert-butyl-5-fluorobenzoate

| Compound Name | Chemical Formula | Role in Transformation Pathway |

| Methyl 3-tert-butyl-5-fluorobenzoate | C₁₂H₁₅FO₂ | Parent Compound |

| 3-tert-butyl-5-fluorobenzoic acid | C₁₁H₁₃FO₂ | Primary hydrolysis product |

| Methanol | CH₄O | Primary hydrolysis product |

| Fluoride ion | F⁻ | Product of dehalogenation |

| Carbon Dioxide | CO₂ | Final mineralization product |

| Water | H₂O | Final mineralization product |

Future Research Directions and Unexplored Avenues for Methyl 3 Tert Butyl 5 Fluorobenzoate

Development of More Sustainable and Efficient Synthetic Routes

Current production methods for Methyl 3-tert-butyl-5-fluorobenzoate often involve multi-step processes that may utilize stoichiometric reagents and harsh conditions. A significant future goal is the development of greener, more atom-economical, and energy-efficient synthetic pathways.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer substantial improvements in safety, scalability, and consistency. Flow reactors allow for precise control over reaction parameters, often leading to higher yields and purities while minimizing reactor volume and potential hazards.

Green Solvents and Catalysts: Future syntheses should aim to replace traditional volatile organic solvents with more environmentally benign alternatives like bio-derived solvents or ionic liquids. Furthermore, the development of catalysts based on earth-abundant metals or even organocatalysts would represent a significant step towards sustainability. mdpi.com

Table 1: Comparison of Potential Synthetic Route Efficiencies

| Synthesis Strategy | Key Advantages | Potential Challenges | Sustainability Impact |

| Traditional Batch | Established methodology | Multi-step, potential for high waste (E-factor), harsh conditions | Moderate to High |

| C-H Activation | High atom economy, fewer steps | Catalyst development, regioselectivity control | Low to Moderate |

| Continuous Flow | Enhanced safety, scalability, high reproducibility | Initial setup cost, potential for clogging | Low |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts | Enzyme stability and availability, substrate scope | Very Low |

Exploration of Novel Catalytic Transformations Mediated by the Benzoate (B1203000) Moiety

The benzoate functional group is not merely a passive component; it can be exploited as a reactive handle or a directing group in various catalytic transformations. Research in this area could unlock new synthetic possibilities for Methyl 3-tert-butyl-5-fluorobenzoate.

Directing Group for C-H Functionalization: The ester group can act as a coordinating site for transition metals, directing functionalization to the ortho positions (C2 and C6) of the benzene (B151609) ring. This would provide a powerful tool for creating highly substituted and complex aromatic structures that are otherwise difficult to access.

Photosensitization Catalysis: Recent studies have shown that simple benzoates can act as photosensitizing catalysts. nih.govuni-regensburg.deresearchgate.net Investigating the potential of Methyl 3-tert-butyl-5-fluorobenzoate or its derivatives in light-powered reactions, such as C-H fluorinations, could open up new applications in late-stage functionalization of complex molecules. nih.gov

Decarboxylative Cross-Coupling: The entire benzoate group can be used as a leaving group in cross-coupling reactions. This would allow for the direct introduction of a wide array of substituents at the C1 position, transforming the ester into a versatile synthetic linchpin.

Fluorinated Benzoate Precursors: Benzoates derived from fluorinated alcohols have recently been shown to be effective precursors for generating fluorinated radicals under photocatalytic conditions for alkene hydrofunctionalization. acs.org Exploring similar reactivity with the fluorinated aromatic core of Methyl 3-tert-butyl-5-fluorobenzoate could lead to novel methods for creating complex organofluorine compounds.

Advanced Computational Studies on Reaction Dynamics and Selectivity

To guide and accelerate experimental research, advanced computational modeling is an indispensable tool. Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure and reactivity of Methyl 3-tert-butyl-5-fluorobenzoate.

Mechanism Elucidation: Computational studies can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. figshare.com This is crucial for understanding the mechanisms of both its synthesis and its participation in subsequent reactions, allowing for the rational design of more efficient catalysts and reaction conditions.

Predicting Regioselectivity: The interplay between the electron-withdrawing fluorine atom and the bulky, electron-donating tert-butyl group governs the regioselectivity of electrophilic aromatic substitution. Computational models can accurately predict the most likely sites of reaction, saving significant experimental effort. nih.gov

Aromaticity and Reactivity Analysis: Methods like Nucleus-Independent Chemical Shift (NICS) calculations can quantify the aromaticity of the ring in transition states, providing a deeper understanding of how aromaticity influences reaction barriers and rates in processes like cycloadditions. rsc.orgresearchgate.net

Table 2: Focus Areas for Computational Investigation

| Research Question | Computational Method | Expected Outcome |

| Optimal Synthetic Pathway? | DFT (Energy Profiling) | Identification of lowest energy barriers for synthetic routes. |

| Site of Electrophilic Attack? | Fukui Function Analysis, Electrostatic Potential Maps | Prediction of regioselectivity for nitration, halogenation, etc. researchgate.net |

| Catalyst-Substrate Interaction? | Molecular Dynamics (MD), Quantum Mechanics/Molecular Mechanics (QM/MM) | Understanding binding modes and the role of the catalyst in lowering activation energy. |

| Photochemical Properties? | Time-Dependent DFT (TD-DFT) | Prediction of excited-state behavior and potential as a photosensitizer. |

Comprehensive Investigation of Environmental Degradation Products and Non-Detrimental Pathways

As the use of any chemical expands, so does the need to understand its environmental fate. The presence of a strong carbon-fluorine bond suggests that fluorinated aromatic compounds can be persistent in the environment. numberanalytics.com

Biodegradation Studies: Research is needed to determine if microorganisms can degrade Methyl 3-tert-butyl-5-fluorobenzoate. While some fluorobenzoates can be degraded under specific anaerobic conditions, the 3-fluoro isomer has shown resistance. nih.gov The presence of the recalcitrant tert-butyl group may further hinder microbial action. Identifying bacterial or fungal strains capable of metabolizing this compound is a key research goal.

Identifying Transformation Products: It is crucial to identify the products formed through abiotic (e.g., photolysis, hydrolysis) and biotic degradation. numberanalytics.com This involves simulating environmental conditions in the laboratory and using advanced analytical techniques to characterize the resulting molecules. The goal is to ensure that degradation does not lead to the formation of more toxic or persistent byproducts.

Engineered Bioremediation: If natural degradation is found to be slow or inefficient, future research could focus on developing engineered biological systems for remediation. This might involve expressing specific enzymes, such as benzoate-CoA ligase from organisms like Rhodopseudomonas palustris, in host bacteria like E. coli to create artificial pathways for breaking down the molecule into benign components. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-tert-butyl-5-fluorobenzoate, and how can purity be maximized?

- Methodology : Use nucleophilic aromatic substitution or esterification under anhydrous conditions. For purity, employ recrystallization in ethanol or hexane, followed by HPLC with a C18 column and UV detection (λ = 254 nm). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) .

- Data Insight : Analogous compounds like Methyl 3-chloro-5-fluoro-4-hydroxybenzoate achieve >95% purity using similar protocols .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 3-tert-butyl-5-fluorobenzoate?

- Methodology :

- ¹H/¹³C NMR : Analyze in CDCl₃, focusing on tert-butyl (δ ~1.3 ppm, singlet) and ester carbonyl (δ ~165-170 ppm).

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and aromatic C-F (~1220 cm⁻¹).

- Mass Spectrometry : Use ESI+ mode; expect [M+H]⁺ at m/z 238.1 .

Q. How do steric effects of the tert-butyl group influence reactivity in substitution reactions?

- Methodology : Compare reaction rates with analogs lacking tert-butyl (e.g., Methyl 3-fluoro-4-hydroxybenzoate). Use kinetic studies under identical conditions (e.g., NaH/DMF for nucleophilic substitutions).

- Data Insight : Bulky tert-butyl groups reduce electrophilicity at the meta position, requiring harsher conditions (e.g., elevated temperatures) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inert) be resolved?

- Methodology :

Perform dose-response assays across multiple cell lines (e.g., E. coli, S. aureus) using standardized MIC protocols.

Analyze substituent effects via SAR: Fluorine enhances lipophilicity, while tert-butyl may hinder membrane penetration .

- Data Insight : Structural analogs with Cl instead of F show higher antimicrobial activity, suggesting halogen electronegativity plays a role .

Q. What computational strategies predict interactions between Methyl 3-tert-butyl-5-fluorobenzoate and biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., cytochrome P450) and optimize force fields for halogen bonds.

- QSAR Modeling : Correlate logP and steric parameters (e.g., TPSA) with activity data from analogs .

Q. How are byproducts managed during large-scale synthesis?

- Methodology :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., demethylated products).

- Process Optimization : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

Q. What solvents and conditions are optimal for regioselective functionalization of the aromatic ring?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with CuI catalysis for C-F activation.

- Temperature Control : Reactions at 80–100°C minimize side reactions (e.g., ester hydrolysis) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar compounds?

- Methodology :

Compare reaction conditions (e.g., stoichiometry, catalyst loading).

Validate purity via orthogonal methods (e.g., NMR vs. HPLC).

- Case Study : Methyl 3-chloro-5-fluoro-4-hydroxybenzoate yields vary (70–95%) due to residual moisture; strict anhydrous protocols improve reproducibility .

Structural and Functional Comparisons

Q. How does Methyl 3-tert-butyl-5-fluorobenzoate compare to its non-fluorinated analogs in stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。